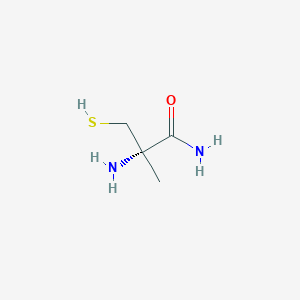
2-Methyl-d-cysteinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-d-cysteinamide is an organic compound belonging to the class of alpha amino acid amides It is a derivative of cysteine, an amino acid containing a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-d-cysteinamide typically involves the reaction of 2-methylcysteine with an appropriate amide-forming reagent. One common method is the reaction of 2-methylcysteine with an acid chloride or anhydride in the presence of a base such as pyridine or sodium hydroxide. The reaction is usually carried out at room temperature and provides high yields .
Industrial Production Methods
Industrial production of this compound can involve biotechnological processes. For example, cells of microorganisms with stereoselective hydrolysis activity can be used to produce optically active 2-alkylcysteine derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-d-cysteinamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amide group can be reduced to form amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Alkylated cysteinamide derivatives.
Scientific Research Applications
2-Methyl-d-cysteinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic effects, including its ability to modulate melanin synthesis and its antioxidant properties
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-d-cysteinamide involves its interaction with molecular targets such as enzymes. For example, it can inhibit tyrosinase-mediated dopachrome formation by chelating copper at the active site of the enzyme. This dual mechanism allows it to modulate melanin synthesis effectively .
Comparison with Similar Compounds
Similar Compounds
L-Cysteinamide: Another derivative of cysteine with similar properties.
N-Acetyl L-Cysteinamide: A derivative with an acetyl group, known for its antioxidant properties.
Cysteamine: A simpler thiol compound with similar biological activities.
Uniqueness
2-Methyl-d-cysteinamide is unique due to its specific structural features, such as the presence of a methyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Properties
CAS No. |
872851-77-9 |
|---|---|
Molecular Formula |
C4H10N2OS |
Molecular Weight |
134.20 g/mol |
IUPAC Name |
(2S)-2-amino-2-methyl-3-sulfanylpropanamide |
InChI |
InChI=1S/C4H10N2OS/c1-4(6,2-8)3(5)7/h8H,2,6H2,1H3,(H2,5,7)/t4-/m1/s1 |
InChI Key |
QBHGMYNKZZRYOI-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@@](CS)(C(=O)N)N |
Canonical SMILES |
CC(CS)(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-4-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12600892.png)
![1,1'-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12600904.png)
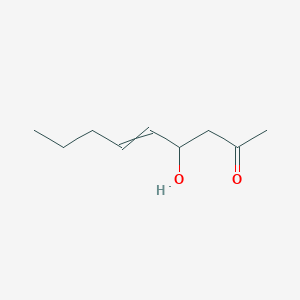
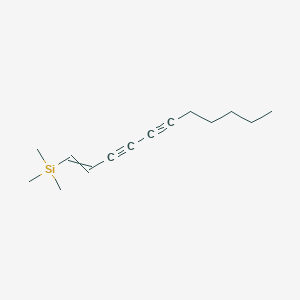

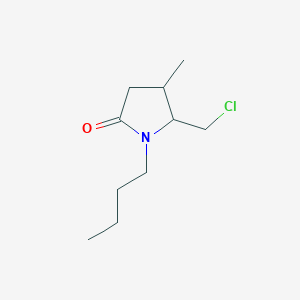
![1-{[(R)-1-Chloroethanesulfinyl]methyl}-4-methylbenzene](/img/structure/B12600935.png)
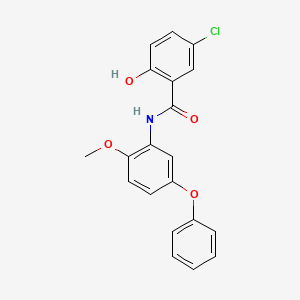
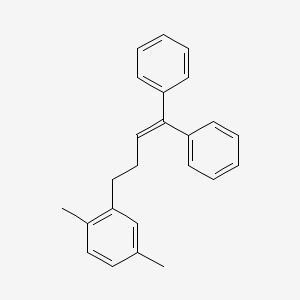
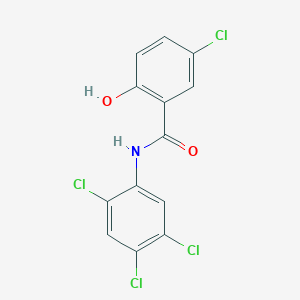
![[2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite](/img/structure/B12600951.png)

![N-(2-(6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide](/img/structure/B12600959.png)
![3,3'-[(12-Silyldodecyl)azanediyl]bis[N-(2-aminoethyl)propanamide] (non-preferred name)](/img/structure/B12600966.png)
